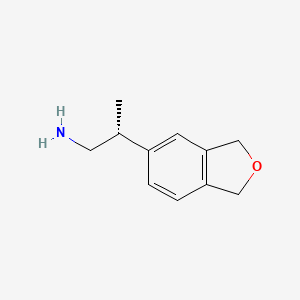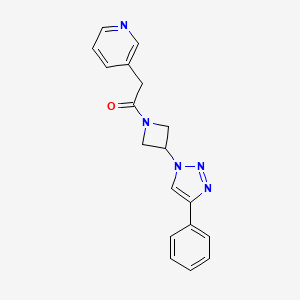
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine, also known as DBF, is a chemical compound that has been studied for its potential use in scientific research. It is a chiral compound, meaning that it has two possible stereoisomers, but the (2R) form has been found to have the most promising properties. In
Mécanisme D'action
The mechanism of action of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine involves its ability to selectively inhibit the reuptake of serotonin. This leads to an increase in the levels of serotonin in the brain, which can lead to improvements in mood and the treatment of depression. This compound has also been found to have some affinity for dopamine and norepinephrine transporters, although its effects on these neurotransmitters are less well understood.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to improvements in mood and the treatment of depression. This compound has also been found to have some affinity for dopamine and norepinephrine transporters, although its effects on these neurotransmitters are less well understood. In addition, this compound has been found to have some antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine for lab experiments is its selectivity for serotonin transporters. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other SSRIs, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine. One area of interest is in the development of more potent and selective SSRIs based on the structure of this compound. Another area of interest is in the study of the effects of this compound on other neurotransmitters, such as dopamine and norepinephrine. Finally, there is interest in exploring the potential therapeutic uses of this compound in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine involves several steps. First, 2-benzofuranone is reacted with ethylmagnesium bromide to form a Grignard reagent. This is then reacted with (R)-1-chloro-2-propanol to form the corresponding alcohol. The alcohol is then treated with lithium aluminum hydride to reduce it to the corresponding amine, which is this compound.
Applications De Recherche Scientifique
(2R)-2-(1,3-Dihydro-2-benzofuran-5-yl)propan-1-amine has been studied for its potential use in several areas of scientific research. One of the most promising areas is in neuroscience, where it has been found to act as a selective serotonin reuptake inhibitor (SSRI). This means that it can increase the levels of serotonin in the brain, which has been linked to improvements in mood and the treatment of depression. This compound has also been studied for its potential use in the treatment of anxiety disorders and addiction.
Propriétés
IUPAC Name |
(2R)-2-(1,3-dihydro-2-benzofuran-5-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(5-12)9-2-3-10-6-13-7-11(10)4-9/h2-4,8H,5-7,12H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDDBMMZTBFGDG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(COC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2914788.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)


![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyridazin-4(1H)-one](/img/structure/B2914799.png)